1-(1-Adamantyl)azepan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

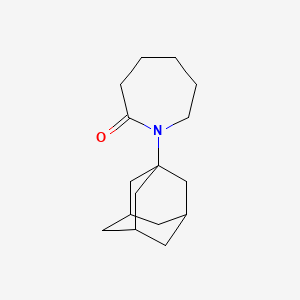

1-(1-Adamantyl)azepan-2-one is a chemical compound with the molecular formula C16H25NO and a molecular weight of 247.38 . It is used in scientific research and development .

Synthesis Analysis

The synthesis of 1,2-disubstituted adamantane derivatives, which could include this compound, involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . Another approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis

The molecular structure of this compound is based on the adamantane framework, which is a tricyclic molecule . This structure is significant in organic synthesis .Scientific Research Applications

Domino Photochemistry in Synthesis

1-(1-Adamantyl)azepan-2-one has been utilized in novel photochemical reactions. For instance, N-(1-adamantyl)phthalimide undergoes a domino process involving two consecutive excited-state intramolecular gamma-hydrogen-transfer reactions, forming hexacyclic benzazepine derivatives. This method illustrates the potential of this compound in synthesizing complex organic structures (Basarić et al., 2008).

Developing σ Receptor Ligands

Research exploring this compound derivatives focuses on enhancing the metabolic stability of certain compounds, particularly in the context of sigma receptor ligands. This involves replacing metabolically unstable azepane rings with 1-adamantylamine moieties, demonstrating its significance in drug design and stability studies (Intagliata et al., 2020).

Transition Metal Complexes

In organometallic chemistry, this compound derivatives are used in forming eta2-organoazide complexes of nickel, leading to terminal imido complexes through dinitrogen extrusion. This showcases its utility in creating unique metal complexes with potential applications in catalysis and materials science (Waterman & Hillhouse, 2008).

Synthesis and Antiviral Activities

This compound has been incorporated in the synthesis of carboxamide compounds showing promising antiviral activities against influenza viruses. The structure-activity relationship of these compounds underlines the role of the adamantyl moiety in biological activity and drug design (Göktaş et al., 2012).

Spectroscopic and Structural Characterization

The compound has been subject to extensive spectroscopic and structural characterization, aiding in understanding its physical and chemical properties. Such studies are crucial for mechanistic evaluation and synthesis of novel pharmaceutical compounds (Pirali et al., 2017).

properties

IUPAC Name |

1-(1-adamantyl)azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c18-15-4-2-1-3-5-17(15)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCNARIMMGJIMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)

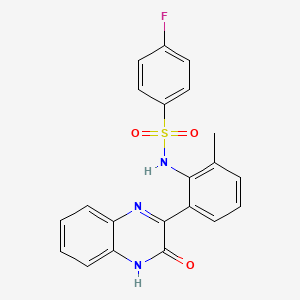

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)

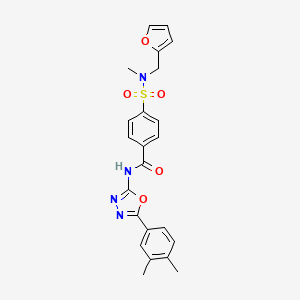

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)

![6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016183.png)